

Application Notes and Protocols: Dby HY Peptide (608-622) in Mouse Transplantation Models

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Compound of Interest

Compound Name: Dby HY Peptide (608-622), mouse

Cat. No.: B12381945

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These application notes provide a comprehensive overview and detailed protocols for the utilization of the Dby HY Peptide (608-622) in mouse transplantation models. The Dby HY peptide is a minor histocompatibility (H-Y) antigen epitope presented by the MHC class II molecule I-Ab and is instrumental in studying CD4+ T cell responses in the context of graft rejection and tolerance induction in sex-mismatched transplantation settings.

Introduction

The Dby HY peptide, with the sequence NAGFNSNRANSSRSS, is derived from the Dby gene located on the Y chromosome.[1][2] In female mice of the C57BL/6 strain (H-2b haplotype), this peptide is recognized as a foreign antigen when presented by cells from a syngeneic male donor. This specific immune recognition by CD4+ T helper cells plays a crucial role in the rejection of male grafts, such as skin and bone marrow, by female recipients.[3][4] Consequently, the Dby HY peptide serves as a valuable tool to investigate the mechanisms of CD4+ T cell-mediated graft rejection, to explore strategies for inducing antigen-specific immune tolerance, and to study maternal-fetal tolerance.[5][6]

Applications



The Dby HY Peptide (608-622) is utilized in a variety of mouse transplantation models to:

- Induce and Study Graft Rejection: Pulsing female dendritic cells (DCs) with the Dby peptide
 can elicit an immune response similar to the injection of male cells, leading to the rejection of
 subsequent male grafts.[7] This allows for a controlled analysis of the CD4+ T cell-mediated
 rejection pathway.
- Induce Antigen-Specific Tolerance: Administration of the Dby peptide under specific conditions, such as via intranasal delivery or loaded onto nanoparticles, can induce tolerance to male grafts.[3][6] This is a key area of research for preventing graft rejection without the need for broad immunosuppression.
- Investigate Maternal-Fetal Tolerance: The Dby peptide is used to study how the maternal immune system develops tolerance to fetal antigens during pregnancy with male fetuses.[5] [8]
- Dissect Immunodominance: In conjunction with other H-Y antigens (like Uty and Smcy), the
 Dby peptide can be used to study the hierarchy of immune responses to different minor
 histocompatibility antigens.[9]
- As a Tool in Cancer Immunotherapy Research: The immune response to H-Y antigens, including Dby, has been assessed in the context of prostate cancer models.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing the Dby HY Peptide (608-622) in mouse transplantation models.

Table 1: T Cell Proliferation in Response to Dby HY Peptide



Experiment al Model	Cell Source	Stimulant	Proliferatio n Metric	Result	Reference
Pregnancy	Splenocytes from parous female mice	Dby peptide (10 μM)	3H- Thymidine uptake (Fold increase vs. control)	Significant increase in proliferation compared to virgin mice	[5][8]
Immunization with male cells	Splenocytes from female mice	Dby peptide	T cell proliferation assay	Generated immune responses against Dby epitope	
Tolerance Induction	Splenocytes from tolerized female mice	Dby peptide	IFN-γ and IL- 2 production	Suppressed proliferative and IFN-y responses	

Table 2: Graft Survival in Dby HY Peptide Models

Experimental Model	Treatment	Graft Type	Survival Outcome	Reference
Tolerance Induction	Intranasal administration of Dby peptide	Male skin graft	Indefinite survival	[6]
Tolerance Induction	Dby peptide- loaded PLG nanoparticles	Male bone marrow	Promoted donor- host chimerism	[3]
Immunization	Immature female DCs pulsed with Dby peptide	Syngeneic male skin graft	Causes immunization (rejection)	[7]

Experimental Protocols



Protocol 1: Induction of Immune Tolerance to Male Skin Grafts via Intranasal Peptide Administration

This protocol describes the induction of tolerance to male skin grafts in female mice through the intranasal administration of the Dby HY peptide.

Materials:

- Dby HY Peptide (608-622)
- Sterile PBS
- Female C57BL/6 mice (6-8 weeks old)
- Syngeneic male C57BL/6 mice (for skin grafts)
- · Anesthesia for mice

Procedure:

- Peptide Preparation: Dissolve Dby HY Peptide (608-622) in sterile PBS to a final concentration of 1 mg/mL.
- Tolerance Induction:
 - Lightly anesthetize female C57BL/6 mice.
 - $\circ~$ Administer 10 μL of the peptide solution (10 $\mu g)$ into each nostril (total of 20 μg per mouse).
 - Repeat the administration for three consecutive days.
- Skin Grafting:
 - One week after the final peptide administration, perform a full-thickness tail skin graft from a syngeneic male donor onto the flank of the tolerized female recipient.



- Monitor graft survival daily. Grafts are considered rejected when less than 10% of the original graft remains viable.
- Analysis:
 - Plot graft survival curves (percentage of surviving grafts over time).
 - At defined time points, splenocytes can be harvested from recipient mice to assess T cell responses to the Dby peptide via proliferation assays or cytokine analysis.[6]

Protocol 2: In Vitro T Cell Proliferation Assay

This protocol details the measurement of T cell proliferation in response to the Dby HY peptide.

Materials:

- Single-cell suspension of splenocytes from experimental mice
- Dby HY Peptide (608-622)
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- 3H-Thymidine
- · Cell harvester and scintillation counter

Procedure:

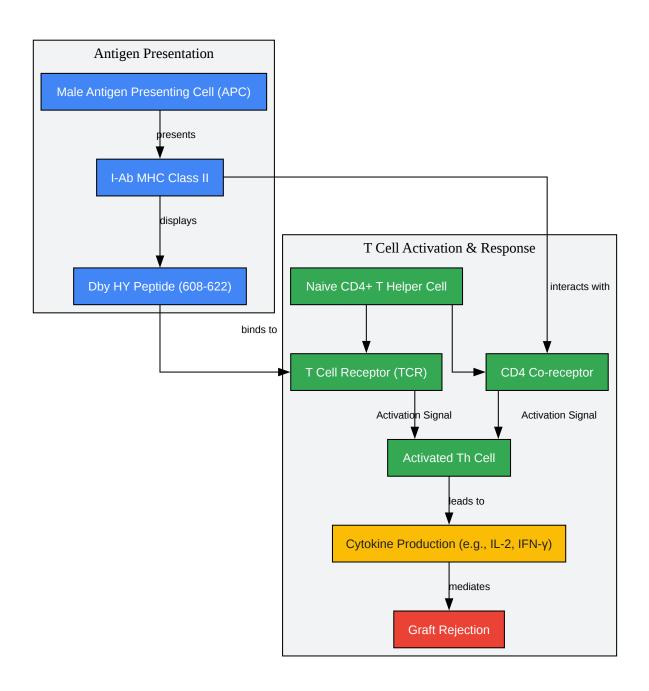
- Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control female C57BL/6 mice.
- Cell Plating: Plate 2 x 105 splenocytes per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
- Peptide Stimulation:
 - Add Dby HY Peptide (608-622) to the wells at a final concentration of 10 μΜ.[5]



- Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin
 A).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- 3H-Thymidine Labeling: For the final 18 hours of incubation, pulse the cells by adding 1 μ Ci of 3H-Thymidine to each well.[5]
- Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester.
 Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Express results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Visualizations





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Caption: Signaling pathway for Dby HY peptide recognition and CD4+ T cell-mediated graft rejection.



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